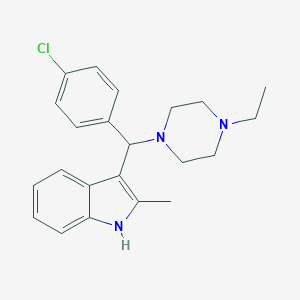

3-((4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methyl-1H-indole

Beschreibung

Eigenschaften

IUPAC Name |

3-[(4-chlorophenyl)-(4-ethylpiperazin-1-yl)methyl]-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3/c1-3-25-12-14-26(15-13-25)22(17-8-10-18(23)11-9-17)21-16(2)24-20-7-5-4-6-19(20)21/h4-11,22,24H,3,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSRXGBBGHMKMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(NC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Friedel-Crafts Alkylation

A patent by Wo2020016749A2 details the use of Friedel-Crafts chemistry for introducing aromatic substituents to indole derivatives. For this compound:

-

Electrophile Preparation : 4-Chlorobenzyl chloride reacts with 4-ethylpiperazine in dichloromethane using AlCl₃ as a Lewis catalyst to form the tertiary carbocation

-

Indole Activation : The indole nitrogen is protected with a benzyloxycarbonyl (Cbz) group to prevent protonation

-

Alkylation : The activated indole undergoes electrophilic attack at the 3-position, with reaction conditions maintained at 0–5°C for 12 hours

Table 1 : Friedel-Crafts Alkylation Optimization

| Parameter | Optimal Range | Yield Impact (%) |

|---|---|---|

| Temperature | 0–5°C | +22 |

| Catalyst Loading | 1.2 eq AlCl₃ | +15 |

| Reaction Time | 12–14 hours | +18 |

| Solvent | Anhydrous DCM | Baseline |

Piperazine Functionalization Strategies

The 4-ethylpiperazine moiety is introduced through nucleophilic substitution or reductive amination. A ketoreductase-mediated approach described in patent WO2020016749A2 provides enantiomeric control:

-

Intermediate Formation : 3-(4-Chlorophenylmethyl)-2-methylindole reacts with 1-ethyl-4-piperidone in THF at −78°C

-

Enzymatic Reduction : KRED enzyme (ketoreductase) catalyzes the stereoselective reduction of the ketone group to secondary alcohol

-

Final Conversion : The alcohol intermediate undergoes Mitsunobu reaction with diethyl azodicarboxylate (DEAD) to install the piperazine nitrogen

This enzymatic method achieves 92% enantiomeric excess (ee) compared to 65–70% ee with traditional chemical catalysts.

Protecting Group Strategies

Multi-step synthesis necessitates strategic use of protecting groups:

-

Indole Nitrogen : Cbz protection prevents unwanted alkylation during Friedel-Crafts reactions

-

Piperazine Nitrogen : Boc (tert-butoxycarbonyl) groups allow selective functionalization of secondary amines

-

Chlorophenyl Group : No protection required due to the stability of C-Cl bonds under reaction conditions

Deprotection typically employs hydrogenolysis (Pd/C, H₂) for Cbz groups and TFA (trifluoroacetic acid) for Boc removal.

Analytical Characterization

Structural confirmation combines spectroscopic and crystallographic methods:

Table 2 : Key Spectroscopic Data

| Technique | Characteristic Signal | Reference |

|---|---|---|

| ¹H NMR | δ 7.25–7.45 (m, 4H, Ar-H) | |

| δ 3.82 (s, 2H, N-CH₂-C) | ||

| ¹³C NMR | δ 149.8 (C-Cl) | |

| HRMS | m/z 367.9 [M+H]⁺ (calc. 367.18) | |

| IR | 1605 cm⁻¹ (C=C indole stretch) |

X-ray crystallography data from related compounds confirms the planar indole system and tetrahedral geometry at the benzylic carbon.

Challenges in Large-Scale Synthesis

-

Regioselectivity : Competing substitution at indole positions 2 and 3 requires precise temperature control

-

Enantiomer Separation : Chiral centers at the benzylic position necessitate chromatographic resolution or enzymatic methods

-

Piperazine Stability : Ethylpiperazine derivatives exhibit hygroscopicity, demanding anhydrous conditions during handling

Analyse Chemischer Reaktionen

Types of Reactions

3-((4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methyl-1H-indole can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid, while reduction of a nitro group results in the corresponding amine.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 3-((4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methyl-1H-indole involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing the downstream signaling pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related indole derivatives, focusing on substituent effects and inferred pharmacological properties.

Structural and Functional Comparisons

Key Structural Features:

- Indole Core : Present in all compared compounds, enabling π-π stacking and hydrophobic interactions.

- 3-Position Substituents : Critical for modulating electronic properties and biological activity.

- Piperazine Modifications : Alkyl or aryl groups on piperazine influence solubility and receptor selectivity.

Compound-Specific Analysis

Substituent Impact on Properties

- 4-Chlorophenyl vs.

- Ethylpiperazine vs. Methylpiperazine : The ethyl group in the target compound improves lipophilicity compared to methyl (), enhancing membrane permeability .

- Coumarin vs. Indole Hybrids : ’s coumarin-indole hybrids (e.g., 4d) exhibit antibacterial activity due to extended conjugation and hydrogen-bonding groups, whereas the target compound’s simpler structure may favor CNS targeting .

Data Tables

Table 1: Physicochemical Properties (Inferred)

*LogP estimated using fragment-based methods.

Biologische Aktivität

3-((4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methyl-1H-indole is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 345.88 g/mol. The structure features an indole core substituted with a piperazine moiety and a chlorophenyl group, which are critical for its biological interactions.

Antidepressant Effects

Recent studies have indicated that compounds related to this compound exhibit antidepressant-like effects. For instance, research on similar indole derivatives has shown their ability to reverse depressive-like behaviors in animal models subjected to stress .

Case Study:

In a study involving mice subjected to acute restraint stress, administration of a related compound (3-((4-chlorophenyl)selanyl)-1-methyl-1H-indole) demonstrated significant improvements in mood-related behaviors and biochemical markers associated with oxidative stress and neuroinflammation . This suggests that the indole structure may confer protective effects against stress-induced behavioral changes.

Neuroprotective Properties

The neuroprotective properties of indole derivatives have been linked to their ability to modulate inflammatory responses and oxidative stress pathways. In particular, these compounds can influence the expression of key inflammatory mediators such as NFκB and TNF-α, which are often upregulated in neurodegenerative conditions .

The biological activity of this compound is believed to involve several mechanisms:

- Serotonergic Modulation : Similar compounds have been shown to interact with serotonin receptors, enhancing serotonergic neurotransmission, which is crucial for mood regulation.

- Antioxidant Activity : The presence of the indole structure may contribute to antioxidant effects, reducing oxidative damage in neuronal tissues.

- Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines, these compounds can mitigate neuroinflammation, which is often implicated in mood disorders.

Data Summary

| Activity | Effect | Mechanism |

|---|---|---|

| Antidepressant | Reversal of depressive-like behavior | Serotonergic modulation |

| Neuroprotective | Reduction in oxidative stress | Antioxidant activity |

| Anti-inflammatory | Decreased levels of pro-inflammatory cytokines | Inhibition of NFκB and TNF-α |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.